Progesterone

Catalog No.
S540247
CAS No.
57-83-0
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progesterone

CAS Number

57-83-0

Product Name

Progesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

RJKFOVLPORLFTN-LEKSSAKUSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
<0.1 g/100 mL at 19 ºC
Sol in alcohol, acetone, dioxane /beta-Progesterone/
Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils
In double-distilled water, 9.12 mg/L
In water, 8.81 mg/L at 25 °C
0.00881 mg/mL at 25 °C

Synonyms

Progesterone; Agolutin; Crinone; Luteohormone; Utrogestan; Cyclogest; Progesterone, (13 alpha,17 alpha)-(+-)-Isomer; Progesterone, (17 alpha)-Isomer; Progesterone, (9 beta,10 alpha)-Isomer; Hormoflaveine; Lutociclina;

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Description

The exact mass of the compound Progesterone is 314.22458 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)<0.1 g/100 ml at 19 ºc2.80e-05 msoluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oilsin double-distilled water, 9.12 mg/lin water, 8.81 mg/l at 25 °c0.00881 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759615. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins. It belongs to the ontological category of C21-steroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Menstrual Cycle Regulation

    Progesterone levels fluctuate throughout the menstrual cycle. After ovulation, the corpus luteum secretes progesterone, which prepares the uterine lining (endometrium) for implantation of a fertilized egg. If pregnancy doesn't occur, progesterone levels decline, leading to menstruation [National Institutes of Health, ].

  • Supporting Pregnancy

    Progesterone is crucial for maintaining a healthy pregnancy. It suppresses further ovulation, promotes growth of the endometrium, and inhibits uterine contractions, creating a nurturing environment for the developing fetus [Mayo Clinic, ].

  • Treatment of Infertility

    In some cases of infertility caused by ovulation dysfunction, progesterone supplementation can help regulate ovulation and improve endometrial receptivity, increasing the chances of conception [American Society for Reproductive Medicine, ].

Progesterone in Cancer Research

The role of progesterone in cancer development and prevention is a complex area of ongoing research. Studies suggest potential benefits:

  • Uterine and Endometrial Cancer

    Progesterone opposes the proliferative effects of estrogen on the endometrium, potentially reducing the risk of endometrial cancer. Progesterone therapy is also used as a treatment for some types of endometrial cancer [National Cancer Institute, ].

  • Other Cancers

    Research is exploring the use of progesterone in other cancers like ovarian, breast, prostate, and colon cancers. However, the evidence is not conclusive, and the effects may depend on the specific type of cancer and the form of progesterone used (natural vs. synthetic) [National Institutes of Health, ].

Progesterone Beyond Reproduction

Progesterone's functions extend beyond reproductive health. Scientific research is investigating its potential applications in other areas:

  • Bone Health

    Studies suggest progesterone may play a role in bone metabolism and could be beneficial for maintaining bone health, particularly in postmenopausal women [National Institutes of Health, ].

  • Neurological Function

    Progesterone may have neuroprotective effects and is being explored as a potential treatment for conditions like Alzheimer's disease and traumatic brain injury [National Institutes of Health, ].

Progesterone is a steroid hormone that plays a crucial role in various physiological processes, particularly in the reproductive system. It is primarily produced in the ovaries, adrenal glands, and placenta, and is derived from cholesterol. Progesterone is essential for regulating the menstrual cycle, maintaining pregnancy, and supporting embryonic development. Structurally, it consists of 21 carbon atoms and features a cyclopentane-perhydro-phenanthrene backbone, characteristic of steroid hormones .

Progesterone exerts its effects by binding to progesterone receptors (PR) located in the nucleus and cytoplasm of target cells like those in the uterus, breasts, and brain. This binding triggers a cascade of events, including:

  • Activation of progesterone-responsive genes, leading to changes in protein synthesis.
  • Interaction with other signaling pathways, influencing cellular processes like proliferation and differentiation.

The specific actions of progesterone depend on the target tissue and the presence of co-regulators that modulate its activity.

  • Progesterone use should be under medical supervision, especially for individuals with underlying health conditions like blood clots or liver disease.
  • Improper use during pregnancy may have unintended consequences, and consultation with a healthcare professional is essential.

  • Synthesis from Cholesterol: The biosynthesis of progesterone begins with cholesterol, which is converted to pregnenolone through enzymatic reactions involving cytochrome P450 enzymes.
  • Conversion to Other Steroids: Progesterone can be further metabolized into other steroid hormones such as cortisol and testosterone through hydroxylation and other modifications.
  • Reactions with Receptors: Progesterone binds to specific receptors (progesterone receptors) in target tissues, leading to genomic and non-genomic effects that regulate gene expression and cellular signaling pathways .

Progesterone exerts a wide range of biological activities:

  • Reproductive Functions: It prepares the endometrium for implantation of a fertilized egg and maintains pregnancy by inhibiting uterine contractions.
  • Bone Health: Progesterone influences bone metabolism by promoting osteoblast activity and inhibiting bone resorption .
  • Neuroactive Effects: It acts as a neurosteroid, affecting brain function and potentially influencing mood and behavior .
  • Immune Modulation: Progesterone has immunosuppressive properties that help maintain pregnancy by modulating immune responses .

Various methods have been developed for synthesizing progesterone:

  • Marker Degradation: This classic method involves the degradation of sarsasapogenin or diosgenin derived from plants like Mexican yam. The process removes certain atoms to yield progesterone .
  • Chemical Synthesis from 17 Alpha-hydroxy Progesterone: This method utilizes 17 Alpha-hydroxy Progesterone as a starting material, employing alkali solvents and Lewis acids to facilitate the synthesis. The process includes steps like elimination, reduction, and recrystallization .
  • Biotechnological Approaches: Recent advancements have introduced microbial fermentation processes that can produce progesterone from plant sterols more efficiently and sustainably .

Progesterone has several applications in medicine and industry:

  • Hormonal Therapy: Used in hormone replacement therapy for menopausal women and in contraceptive pills.
  • Fertility Treatments: Administered to support early pregnancy in assisted reproductive technologies.
  • Management of Menstrual Disorders: Helps regulate menstrual cycles in women with irregular periods.
  • Research: Studied for its neuroprotective effects and potential therapeutic roles in neurological disorders .

Studies on progesterone's interactions reveal its complex role in various biological systems:

  • Receptor Interactions: Progesterone interacts with multiple receptor types (PR-A, PR-B, PR-C), influencing gene transcription differently depending on the receptor subtype involved .
  • Synergistic Effects with Other Hormones: It often works synergistically with estrogen, particularly in reproductive tissues, to regulate various physiological processes .
  • Neuroactive Mechanisms: Progesterone's interaction with non-genomic pathways suggests it may have rapid effects on neuronal function through membrane-bound receptors .

Progesterone shares structural similarities with several other steroid hormones. Here are some notable compounds:

CompoundStructure SimilarityUnique Features
EstradiolYesPrimary female sex hormone; involved in menstrual cycle regulation.
TestosteroneYesPrimary male sex hormone; involved in male reproductive functions.
CortisolYesStress hormone; regulates metabolism and immune response.
AllopregnanoloneYesNeuroactive metabolite of progesterone; influences mood and anxiety.

Progesterone's uniqueness lies in its specific role as a progestogen, crucial for maintaining pregnancy and regulating reproductive functions, while other steroids may have different primary functions or target tissues .

Molecular Formula and Physical Characteristics

Carbon₂₁Hydrogen₃₀Oxygen₂ Composition

Progesterone possesses the molecular formula Carbon₂₁Hydrogen₃₀Oxygen₂, representing a complex steroid molecule with 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms [1] [2] [3]. This composition results in a total of 53 atoms within the molecular structure [3]. The molecular framework consists of a pregnane backbone, which is characteristic of progestational hormones and serves as the foundation for various other steroid hormones.

The atomic composition reflects the steroid nature of progesterone, with the 21 carbon atoms arranged in a specific tetracyclic configuration. The two oxygen atoms are strategically positioned as ketone groups at the 3 and 20 positions, contributing significantly to the molecule's biological activity and receptor binding properties [1] [4]. The hydrogen atoms are distributed throughout the structure, providing the necessary saturation for the cyclohexane and cyclopentane rings while maintaining the essential double bond system.

Molecular Weight (314.46)

The molecular weight of progesterone is precisely determined to be 314.46 grams per mole, with some sources reporting slight variations to 314.47 grams per mole [1] [2] [4] [5] [6]. This molecular weight places progesterone within the typical range for naturally occurring steroid hormones and contributes to its pharmacokinetic properties, including membrane permeability and protein binding characteristics.

The exact mass of progesterone, as determined by high-resolution mass spectrometry, is 314.224581 atomic mass units [7]. This precise molecular weight is crucial for analytical identification and quantification of progesterone in biological samples and pharmaceutical preparations. The molecular weight directly influences the compound's solubility profile, distribution characteristics, and metabolic pathways.

Stereochemistry and Three-Dimensional Structure

Four-Ring Fused System Architecture

Progesterone exhibits a characteristic four-ring fused system architecture that defines its three-dimensional structure and biological activity [8] [9] [10]. This tetracyclic framework consists of three six-membered rings and one five-membered ring, designated as rings A, B, C, and D according to standard steroid nomenclature [11] [12]. The fused ring system creates a rigid, planar structure that is essential for receptor binding and biological function.

The four-ring system adopts a specific three-dimensional conformation that positions functional groups in precise spatial orientations. The A ring contains the critical Carbon₄-Carbon₅ double bond and the 3-ketone group, forming an α,β-unsaturated ketone system that is essential for progestational activity [13] [14]. The B and C rings provide structural stability and maintain the overall steroid backbone integrity, while the D ring carries the 20-ketone group and the 17-acetyl side chain.

Research utilizing X-ray crystallography has revealed detailed structural information about progesterone's three-dimensional architecture [15] [16] [17]. The crystal structure analysis demonstrates that the molecule maintains a relatively planar configuration with specific dihedral angles between rings that optimize molecular interactions. The four-ring system exhibits characteristic trans-fused ring junctions that contribute to the molecule's conformational stability and biological activity.

Cyclohexene, Cyclohexanes, and Cyclopentane Ring Configuration

The ring configuration of progesterone consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) [10] [11] [12]. Ring A uniquely contains a double bond between Carbon₄ and Carbon₅, technically making it a cyclohexene ring rather than a fully saturated cyclohexane. This unsaturation is critical for the molecule's biological activity and creates the α,β-unsaturated ketone system in conjunction with the 3-ketone group.

Rings B and C maintain saturated cyclohexane configurations, adopting chair conformations that provide optimal stability and minimize steric interactions [13] [10]. The cyclohexane rings are trans-fused, meaning the ring junctions occur with the substituents in trans positions relative to each other. This configuration results in a rigid, extended molecular framework that is characteristic of active steroid hormones.

The D ring exists as a five-membered cyclopentane ring that carries the 17-acetyl substituent [9] [10]. This ring adopts an envelope conformation that allows for optimal positioning of the 20-ketone group. The cyclopentane ring is also trans-fused to the C ring, maintaining the overall planar structure of the steroid backbone. The specific geometry of the D ring is crucial for receptor binding, as modifications to this ring significantly affect biological activity [18] [19].

Physical and Chemical Properties

Cholesterol serves as the exclusive precursor for all steroid hormones, including progesterone [1] [2]. The steroidogenic process begins with cholesterol as the fundamental substrate, which undergoes enzymatic conversion to pregnenolone and subsequently to progesterone through a highly regulated biosynthetic pathway [3] [1]. Cholesterol is a 27-carbon molecule composed of four rings (A-D) arranged in a basic steroid structure, providing the essential framework for all steroid hormone synthesis [4].

Sources of Cholesterol for Steroidogenesis

Steroidogenic cells acquire cholesterol through multiple distinct pathways to maintain adequate substrate availability for progesterone synthesis. The primary sources include lipoprotein-mediated delivery, endogenous synthesis, and mobilization of intracellular cholesteryl ester stores [2] [5].

Low-density lipoprotein-mediated uptake represents the predominant cholesterol source in most steroidogenic tissues. This process occurs through receptor-mediated endocytosis, where the low-density lipoprotein receptor recognizes apolipoprotein B on low-density lipoprotein particles [5] [2]. Following binding, the entire lipoprotein particle is internalized and processed, releasing cholesterol for steroidogenic use [5]. Trophic hormones significantly enhance low-density lipoprotein binding, internalization, and degradation through cyclic adenosine monophosphate-mediated mechanisms [5].

High-density lipoprotein uptake occurs through a selective pathway mediated by the scavenger receptor, class B type I. Unlike low-density lipoprotein uptake, this mechanism involves formation of a non-aqueous channel that allows direct cholesterol influx into the plasma membrane without internalization of the entire lipoprotein particle [1] [6]. High-density lipoprotein preferentially delivers cholesterol relative to other lipoprotein constituents and exhibits particular importance in follicular fluid before vascularization, as other lipoproteins cannot traverse the basement membrane due to their molecular masses [5].

Endogenous cholesterol synthesis from acetate or fatty acid precursors represents a minor but significant source in certain cell types. In Leydig cells, this pathway becomes more prominent under normal physiological conditions, whereas in adrenal and ovarian cells, exogenous lipoprotein sources predominate [2]. The rate of endogenous synthesis typically remains low and relatively uninhibitable under normal steroidogenic conditions [7].

Intracellular cholesteryl ester stores provide the most immediate cholesterol source for acute steroidogenic responses. Preovulatory human granulosa cells contain substantial cholesteryl ester reserves (52±13 pmol/mg cell protein) that can be rapidly mobilized through hormone-sensitive lipase activation [7]. This mechanism enables rapid steroidogenic responses without dependence on external cholesterol sources [7].

Lipoprotein-Mediated Transport Mechanisms

The transport of cholesterol via lipoproteins involves sophisticated receptor-mediated mechanisms that ensure efficient substrate delivery to steroidogenic cells. The low-density lipoprotein receptor pathway represents the most extensively characterized mechanism, involving recognition of apolipoprotein B-100 on low-density lipoprotein particles [5] [2]. This receptor also recognizes apolipoprotein E found on certain high-density lipoprotein subspecies, creating a dual recognition system [5].

The high-density lipoprotein pathway operates through the scavenger receptor, class B type I, which exhibits broad binding specificity and facilitates selective cholesterol uptake [5] [8]. This mechanism allows high-density lipoprotein particles to remain intact while transferring cholesterol directly to the cell membrane [1]. The selective nature of this uptake process enables preferential cholesterol delivery relative to other lipoprotein components [5].

Within steroidogenic tissues, lipoprotein accessibility varies according to tissue vascularization status. Prior to follicular vascularization, only high-density lipoproteins can access granulosa cells due to size restrictions imposed by the basement membrane [5]. Following vascularization, both low-density and high-density lipoproteins become available to luteal cells, providing multiple cholesterol sources [5].

Research demonstrates that high-density lipoproteins stimulate progesterone production through mechanisms beyond simple cholesterol delivery. In human granulosa-lutein cells, high-density lipoproteins doubled progesterone production even in the presence of maximally effective concentrations of 22R-hydroxycholesterol, indicating cholesterol-independent stimulatory actions [9]. This suggests that high-density lipoproteins may possess signaling functions that directly enhance steroidogenic capacity [9].

Rate-Limiting Steps in Progesterone Synthesis

The conversion of cholesterol to progesterone involves two discrete rate-limiting processes that collectively determine steroidogenic efficiency. The primary rate-limiting step involves cholesterol transport from the outer to the inner mitochondrial membrane, while the secondary limitation occurs at the enzymatic conversion level [1] [10].

Cholesterol Transport to Inner Mitochondrial Membrane

The translocation of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane represents the rate-determining step in steroid hormone biosynthesis [1] [10]. This process faces a fundamental physical challenge, as the hydrophobic cholesterol molecule cannot cross the aqueous intermembrane space without protein assistance [11] [10]. The aqueous phase between the outer and inner mitochondrial membranes creates an insurmountable barrier for lipophilic cholesterol molecules [11].

Multiple protein systems facilitate this cholesterol translocation process. The translocator protein (18 kilodalton), previously known as the peripheral-type benzodiazepine receptor, serves as a high-affinity cholesterol-binding mitochondrial protein that facilitates cholesterol movement [1] [10]. This protein associates with outer and inner mitochondrial membrane contact sites and works in conjunction with the steroidogenic acute regulatory protein to drive intramitochondrial cholesterol transfer [1].

The mechanism involves coordinated protein-protein interactions that create a cholesterol transport pathway. The translocator protein functions through its ligand-binding properties to facilitate cholesterol translocation from the outer to the inner membrane [1]. Disruption of this protein through genetic knockout results in dramatic reductions in steroid production to 10% of control values, demonstrating its essential role [1].

Cholesterol accumulation at the outer mitochondrial membrane must occur in excess to ensure efficient transfer to the inner membrane [1]. This process involves various intracellular organelles, including lysosomes and lipid droplets, which contribute cholesterol through complex trafficking mechanisms [1] [10]. The transfer process also requires assistance from proteins such as the cyclic adenosine monophosphate-dependent protein kinase regulatory subunit Iα and the acyl-coenzyme A binding domain containing 3 protein [1].

Steroidogenic Acute Regulatory Protein Regulation and Function

The steroidogenic acute regulatory protein represents the most critical regulatory component in cholesterol transport and steroid hormone biosynthesis [11] [12]. This protein mediates the rate-limiting step in steroid biosynthesis by facilitating cholesterol movement from the outer to the inner mitochondrial membrane [12] [11]. The protein is synthesized as a 285 amino acid preprotein with an apparent molecular weight of 37 kilodaltons in the cytoplasm [13].

Protein structure and processing: The steroidogenic acute regulatory protein contains a mitochondrial targeting sequence consisting of the N-terminal 26 amino acids characteristic of mitochondria-targeted proteins [13] [11]. Upon import into mitochondria, the protein undergoes processing to yield a mature 30-kilodalton protein [13]. The C-terminus contains the functionally important domains essential for steroidogenic activity [14].

Mechanism of action: The precise mechanism by which the steroidogenic acute regulatory protein facilitates cholesterol transport remains incompletely understood. Multiple hypotheses have been proposed, including direct cholesterol shuttling, cholesterol channel formation, cholesterol desorption promotion, and contact site formation between mitochondrial membranes [11]. Evidence suggests that the protein acts directly on the outer mitochondrial membrane without requiring intermediary cytosolic factors [14].

Hormonal regulation: The steroidogenic acute regulatory protein expression responds rapidly to trophic hormone stimulation through cyclic adenosine monophosphate-mediated pathways [12] [15]. Luteinizing hormone and adrenocorticotropic hormone induce steroidogenic acute regulatory protein messenger ribonucleic acid expression, leading to increased protein synthesis and enhanced steroidogenic capacity [15]. The protein also serves as a target for serine phosphorylation mediated by protein kinase A, a process essential for maximizing steroidogenic acute regulatory protein activity [14].

Tissue-specific expression: The steroidogenic acute regulatory protein exhibits expression almost exclusively in steroid-producing cells, including ovarian luteal cells, testicular Leydig cells, and adrenocortical cells [11] [12]. Its presence correlates directly with steroid hormone production capacity, and its absence results in severe steroidogenic impairment [12]. Mutations in the steroidogenic acute regulatory protein gene cause congenital lipoid adrenal hyperplasia, characterized by markedly impaired gonadal and adrenal steroid synthesis [11] [12].

Key Enzymatic Conversions

Progesterone biosynthesis requires only two enzymatic steps following cholesterol transport to the inner mitochondrial membrane [3]. These enzymatic conversions represent the core biochemical transformations that convert cholesterol to the final progesterone product through pregnenolone as an intermediate [3].

Cytochrome P450scc (CYP11A1) Mechanism

Cytochrome P450scc, also designated as CYP11A1, catalyzes the first and rate-limiting enzymatic step in steroidogenesis by converting cholesterol to pregnenolone [16] [17]. This enzyme is located on the matrix side of the inner mitochondrial membrane and requires cholesterol delivery through the steroidogenic acute regulatory protein-mediated transport system [17] [16].

Enzymatic mechanism: The conversion involves three sequential monooxygenase reactions that progressively modify the cholesterol side chain [16] [18]. The first hydroxylation occurs at the C22 position, producing 22R-hydroxycholesterol. The second hydroxylation targets the C20 position of 22R-hydroxycholesterol, generating 20R,22R-dihydroxycholesterol. The final step involves oxidative cleavage of the C20-C22 bond in 20R,22R-dihydroxycholesterol, yielding pregnenolone and isocaproaldehyde [16] [18].

Electron transport system: Each hydroxylation reaction requires two electrons supplied by nicotinamide adenine dinucleotide phosphate [16]. The electrons are initially transferred to the flavin adenine dinucleotide-containing adrenodoxin reductase, then sequentially to the iron-sulfur protein adrenodoxin, which finally delivers them to CYP11A1 to activate the oxygen substrate [16]. Both adrenodoxin reductase and adrenodoxin are located in the mitochondrial matrix [16].

Membrane association: CYP11A1 exhibits a monotopic association with the inner mitochondrial membrane through specific structural elements, including the A' helix and the F-G loop region [19] [20]. The F-G loop region particularly interacts with the phospholipid membrane, facilitating enzyme positioning for optimal substrate access [19]. This membrane association enables CYP11A1 to utilize cholesterol directly from the membrane phase as its substrate [19].

Transcriptional regulation: CYP11A1 expression is controlled by tissue-specific and hormonally regulated transcriptional mechanisms [17] [21]. Multiple transcription factors including steroidogenic factor-1, specificity protein-1, activator protein-2, and others regulate CYP11A1 transcription through both direct deoxyribonucleic acid-protein interactions and protein-protein interactions [17]. Steroidogenic factor-1 plays a central role in adrenal and testicular tissues by binding to proximal and upstream motifs and physically interacting with other regulatory proteins [17].

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Activity

3β-Hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase represents the second essential enzyme in progesterone biosynthesis, catalyzing the conversion of pregnenolone to progesterone [22] [3]. This enzyme is unique among steroidogenic enzymes as it is not a member of the cytochrome P450 family [22].

Enzymatic reaction: The enzyme catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-ketosteroids [22] [23]. The reaction involves two distinct activities: 3β-hydroxysteroid dehydrogenase activity, which oxidizes the 3β-hydroxyl group to a 3-ketone using nicotinamide adenine dinucleotide as an electron acceptor, and Δ5-Δ4 isomerase activity, which shifts the double bond from the 5-6 position to the 4-5 position [22] [24].

Isozyme distribution: Humans express two distinct 3β-hydroxysteroid dehydrogenase isozymes encoded by HSD3B1 and HSD3B2 genes [22] [23]. Type I isozyme is predominantly expressed in placenta and peripheral tissues, while type II isozyme is expressed in adrenal glands, ovaries, and testes [22] [25]. The type I protein exhibits higher 3β-hydroxysteroid dehydrogenase activity compared to type II [23].

Subcellular localization: The enzyme is membrane-bound and primarily located in the smooth endoplasmic reticulum [3] [26]. This localization enables processing of pregnenolone produced in mitochondria after its transport to the endoplasmic reticulum [3]. The enzyme also exhibits activity in other cellular compartments, including the periphery of lipid droplets in luteal cells [27].

Kinetic properties: The enzyme exhibits specific kinetic characteristics with measured Km values of approximately 1.06±0.19 micromolar for pregnenolone conversion [28]. The enzyme is competitively inhibited by trilostane with an IC50 of 4.06±2.58 micromolar [28]. Estradiol and progesterone can significantly inhibit the conversion of pregnenolone to progesterone, suggesting feedback regulation mechanisms [28].

Regulation mechanisms: 3β-Hydroxysteroid dehydrogenase expression and activity are subject to multiple regulatory influences. Hormonal stimulation increases enzyme expression, while various steroids can inhibit activity through competitive mechanisms [29] [30]. The enzyme can be regulated at transcriptional and post-translational levels, with tissue-specific variations in regulatory patterns [23].

Tissue-Specific Biosynthetic Variations

Progesterone synthesis exhibits significant tissue-specific variations in regulatory mechanisms, enzymatic expression patterns, and functional characteristics across different steroidogenic tissues [31] [32]. These variations reflect the diverse physiological roles of progesterone in different tissues and the specialized requirements for steroid production in each context.

Ovarian Synthesis

Ovarian progesterone synthesis occurs primarily within the corpus luteum, which develops from the ovulatory follicle following ovulation [31] [33]. The ovary represents the major site of progesterone synthesis and secretion in mammals, giving rise to cyclical fluctuations in progesterone levels throughout the reproductive cycle [31].

Cellular composition and function: The corpus luteum contains two distinct populations of steroidogenic cells: large luteal cells derived from granulosa cells and small luteal cells derived from theca cells [34] [35]. Large luteal cells measure ≥20-30 micrometers in diameter and exhibit greater basal progesterone production per cell (1.16±0.16 pg/h/cell) compared to small luteal cells measuring <17-20 micrometers (0.25±0.06 pg/h/cell) [34] [35].

Hormonal responsiveness patterns: Small luteal cells demonstrate specific responsiveness to luteinizing hormone stimulation, exhibiting 3-4 fold increases in progesterone production with an ED50 of 0.14 ng/ml [34] [35]. In contrast, large luteal cells show no significant response to luteinizing hormone stimulation when small cell contamination is accounted for [34] [35]. This differential responsiveness suggests distinct functional roles for each cell population in luteal steroidogenesis.

Quantitative production capacity: When absolute cell numbers are considered (large luteal cells: ~1×10⁷, small luteal cells: ~5×10⁷ per corpus luteum), basal progesterone production is similar between cell types [34] [35]. However, under luteinizing hormone stimulation, small luteal cells produce approximately three times more progesterone than large luteal cells (39.9±9.5 μg/h versus 12.3±1.6 μg/h) [34] [35].

Cholesterol utilization: Ovarian steroidogenic cells preferentially utilize low-density lipoprotein cholesterol as a precursor for progesterone synthesis [5]. The corpus luteum also maintains significant intracellular cholesteryl ester stores that can be rapidly mobilized during acute steroidogenic responses [33]. High-density lipoproteins contribute additional cholesterol through selective uptake mechanisms [5].

Regulatory mechanisms: Ovarian progesterone synthesis is regulated by luteotrophic hormones, primarily luteinizing hormone, although prolactin, follicle-stimulating hormone, or estradiol may serve luteotrophic roles in some species [36]. The regulation involves complex intracellular signaling cascades activated by luteotrophic hormones and mechanisms controlling steroidogenic enzyme expression [36].

Placental Production Mechanisms

Placental progesterone synthesis exhibits unique characteristics that distinguish it from other steroidogenic tissues, particularly in its massive production capacity and regulatory mechanisms [37] [32]. The placenta becomes the primary source of progesterone after approximately 6-8 weeks of pregnancy in humans [38].

Cellular localization: Progesterone synthesis occurs primarily in the syncytiotrophoblast, which forms the outer layer of the placental villi [32] [39]. Syncytiotrophoblast cells synthesize progesterone from maternal cholesterol through the same basic enzymatic pathway involving cytochrome P450scc and 3β-hydroxysteroid dehydrogenase [32] [37].

Production capacity: Human placental cytotrophoblasts demonstrate substantial progesterone production rates of 21.0±5.20 ng/6h/mg protein, significantly higher than transformed placental cell lines such as JEG-3 cells (4.48±0.56 ng/6h/mg protein) [30]. This production capacity enables the placenta to maintain pregnancy-supporting progesterone levels throughout gestation.

Enzymatic characteristics: The rate-determining step in placental progesterone synthesis involves conversion of cholesterol to pregnenolone by cytochrome P450scc in placental mitochondria [37] [40]. This reaction requires electrons delivered via adrenodoxin reductase and adrenodoxin, similar to other steroidogenic tissues [37]. The placenta expresses type I 3β-hydroxysteroid dehydrogenase for pregnenolone to progesterone conversion [32].

Regulatory influences: Placental progesterone production is subject to complex regulatory mechanisms involving multiple factors. Corticotropin-releasing hormone exhibits a tonic inhibitory effect on progesterone production through a protein kinase C-dependent pathway [32] [38]. This inhibition involves decreased messenger ribonucleic acid expression of both CYP11A1 and HSD3B1 [32]. Conversely, cyclic adenosine monophosphate and human chorionic gonadotropin stimulate placental progesterone production [32].

Unique metabolic features: Unlike other steroidogenic tissues, the placenta lacks 17α-hydroxylase activity, preventing conversion of progesterone to 17α-hydroxyprogesterone and subsequent androgen synthesis [41]. This enzymatic limitation ensures that progesterone serves as the primary steroid product rather than an intermediate in other steroid pathways.

Adrenal Cortex Synthesis

Adrenal cortex progesterone synthesis differs fundamentally from ovarian and placental synthesis, as progesterone primarily serves as an intermediate in glucocorticoid and mineralocorticoid biosynthesis rather than as an end product [42] [41]. The adrenal cortex functions as a comprehensive steroid hormone factory producing multiple classes of steroid hormones [42].

Anatomical organization: Progesterone synthesis occurs primarily in the zona fasciculata and zona reticularis of the adrenal cortex [42]. These inner zones of the cortex express 17α-hydroxylase, enabling conversion of progesterone to 17α-hydroxyprogesterone and subsequent cortisol synthesis [42]. The zona glomerulosa synthesizes aldosterone but produces minimal progesterone due to lack of 17α-hydroxylase expression [42].

Developmental variations: Fetal adrenal cortex exhibits distinct progesterone utilization patterns compared to adult tissue [41] [43]. The fetal zone demonstrates greater capacity to utilize exogenous progesterone for cortisol production, with progesterone increasing cortisol production 150-fold in fetal tissue compared to 2-4 fold in adult tissue [43]. This difference reflects the fetal adrenal's deficiency in 3β-hydroxysteroid dehydrogenase activity [41].

Cholesterol source utilization: Adrenal cortex obtains cholesterol through both low-density lipoprotein receptor-mediated endocytosis and selective high-density lipoprotein uptake via scavenger receptor, class B type I [6]. Adrenocorticotropic hormone stimulation enhances cholesterol uptake and conversion to steroids, with low-density lipoproteins serving as the primary cholesterol source [6].

Functional zonation: The midgestation human fetal adrenal exhibits functional zonation with distinct steroidogenic capacities between fetal and definitive zones [41]. The fetal zone possesses enzyme activities necessary for both dehydroepiandrosterone sulfate and cortisol production, while lacking 3β-hydroxysteroid dehydrogenase for de novo progesterone synthesis [41]. This zonation enables specialized steroid production patterns suited to fetal development requirements.

Regulatory mechanisms: Adrenal progesterone synthesis responds primarily to adrenocorticotropic hormone stimulation through cyclic adenosine monophosphate-mediated pathways [42] [43]. Unlike ovarian tissue, adrenal progesterone production serves primarily as substrate for further steroidogenic conversions rather than direct hormonal action [42]. The synthesis is regulated by steroidogenic acute regulatory protein availability and cholesterol transport mechanisms similar to other steroidogenic tissues [42].

Luteal Cell Steroidogenesis

Luteal cell steroidogenesis represents a highly specialized form of progesterone production that occurs within the corpus luteum following ovulation [33] [44]. The corpus luteum develops from the collapsed ovarian follicle and becomes a transient endocrine gland dedicated primarily to progesterone synthesis for pregnancy establishment and maintenance [33].

Large Luteal Cells (LLCs) and Small Luteal Cells (SLCs)

The corpus luteum contains two morphologically and functionally distinct populations of steroidogenic cells that exhibit different characteristics in progesterone production and hormonal responsiveness [34] [45] [35]. These cell populations derive from different follicular components and maintain distinct functional properties throughout luteal development.

Cellular origins and morphology: Large luteal cells originate from granulosa cells of the preovulatory follicle and measure ≥20-30 micrometers in diameter depending on species [34] [46]. Small luteal cells derive from theca cells and measure <17-20 micrometers in diameter [34] [46]. Large luteal cells are more prominent morphologically within the endocrine gland structure, while small luteal cells are more numerous [35].

Steroidogenic capacity differences: Large luteal cells demonstrate higher basal progesterone production on a per-cell basis compared to small luteal cells [34] [45]. In ovine studies, large luteal cells produce 1.16±0.16 pg/h/cell basally versus 0.25±0.06 pg/h/cell for small luteal cells [34]. However, when corrected for cell volume differences, basal production rates become comparable between cell types [34].

Hormonal responsiveness patterns: Small luteal cells exhibit specific and robust responsiveness to luteinizing hormone stimulation, showing 3-4 fold increases in progesterone production with an ED50 of 0.14 ng/ml [34] [35]. Large luteal cells demonstrate no significant response to luteinizing hormone when small cell contamination is properly accounted for [34]. This differential responsiveness suggests that small luteal cells serve as the primary hormone-responsive steroidogenic population [34].

Quantitative contributions: When absolute cell numbers per corpus luteum are considered (large luteal cells: ~1×10⁷, small luteal cells: ~5×10⁷), basal progesterone production is similar between populations [34]. Under luteinizing hormone stimulation, small luteal cells become the principal source of luteal progesterone, producing approximately three times more progesterone than large luteal cells (39.9±9.5 μg/h versus 12.3±1.6 μg/h) [34] [47].

Species and physiological state variations: The functional characteristics of large and small luteal cells vary with species and physiological state [45]. In late-pregnant cows, both cell types contain equal progesterone levels and show no luteinizing hormone responsiveness, contrasting with mid-cycle patterns where large cells contain 7-fold higher progesterone levels basally [45]. This variation reflects pregnancy-induced changes in luteal cell function [45].

Metabolic and enzymatic differences: Large and small luteal cells exhibit distinct patterns of steroidogenic enzyme expression and metabolic capabilities [48]. Large luteal cells from pregnant rats demonstrate enhanced aromatase activity and can convert exogenous testosterone to estradiol, while small luteal cells lack this capability [48]. Large luteal cells also show enhanced responsiveness to lower concentrations of dibutyryl cyclic adenosine monophosphate and luteinizing hormone [48].

Regulatory Factors in Luteal Progesterone Production

Luteal progesterone production is controlled by complex regulatory networks involving hormonal stimulation, intracellular signaling pathways, and metabolic regulation mechanisms [49] [36]. These regulatory systems ensure appropriate progesterone production for reproductive function while enabling rapid responses to physiological signals.

Luteotrophic hormone regulation: Luteinizing hormone serves as the primary luteotrophic hormone in most species, stimulating progesterone production through cyclic adenosine monophosphate/protein kinase A signaling pathways [49] [36]. The luteinizing hormone response varies between large and small luteal cell populations, with small cells showing greater responsiveness [34]. Additional luteotrophic factors may include prolactin, follicle-stimulating hormone, or estradiol in certain species [36].

Protein kinase A signaling cascades: Luteinizing hormone activation triggers complex intracellular signaling networks beyond simple cyclic adenosine monophosphate elevation [49]. Protein kinase A activation is sufficient to stimulate multiple pathways including cAMP response element-binding protein, β-catenin, protein kinase B, and mitogen-activated protein kinase pathways [49]. These pathways collectively regulate transcripts associated with progesterone production including steroidogenic acute regulatory protein and CYP11A1 [49].

Novel signaling pathways: Recent research identifies mammalian target of rapamycin signaling as a crucial mediator of luteinizing hormone-stimulated steroidogenesis [49]. Inhibition of mammalian target of rapamycin complex 1 blocks human chorionic gonadotropin-stimulated expression of steroidogenic acute regulatory protein, CYP11A1, and 3β-hydroxysteroid dehydrogenase, as well as progesterone production [49]. This pathway represents a novel therapeutic target for steroidogenic regulation.

Growth factor modulation: Local and systemic growth factors significantly modulate luteal progesterone production [49]. Transforming growth factor β superfamily members, including growth differentiation factor-9 and bone morphogenetic proteins, regulate progesterone synthesis through different mechanisms. Growth differentiation factor-8 suppresses progesterone, luteinizing hormone receptor, and steroidogenic acute regulatory protein in human luteinized granulosa cells [49].

Metabolic regulation: Luteal progesterone production is subject to metabolic regulation through multiple pathways [50]. Hormone-sensitive lipase hydrolyzes cholesteryl esters stored in lipid droplets to provide cholesterol for steroidogenesis and fatty acids for mitochondrial energy production [50]. The energy sensor AMP-activated protein kinase can inhibit steroidogenesis by interrupting cholesterol transport or steroidogenic gene expression [50].

Oxidative stress responses: Reactive oxygen species production and antioxidant enzyme activity critically influence luteal progesterone production [49]. Inhibition of mitochondrial uncoupling protein 2 elevates reactive oxygen species levels, increases apoptosis markers, and decreases progesterone production [49]. Sirtuins regulate reactive oxygen species generation and serve as targets for compounds like resveratrol that affect steroidogenesis [49].

Luteolysis Mechanisms

Luteolysis encompasses the structural and functional degradation of the corpus luteum that occurs at the end of the luteal phase in the absence of pregnancy [51] [52]. This process involves two distinct but related phases: functional luteolysis and structural luteolysis, each characterized by specific molecular mechanisms and morphological changes [52] [53].

Functional Luteolysis

Functional luteolysis represents the rapid reduction of steroidogenesis, particularly progesterone synthesis, occurring prior to structural regression [52] [53]. This process involves cessation of steroidogenic capacity while maintaining cellular integrity temporarily [52].

Vascular mechanisms: Functional luteolysis initiates through disruption of blood supply to the corpus luteum [52] [54]. Arterio-venous anastomosis-like vessels develop in bovine corpus luteum undergoing luteolysis, with smooth muscle actin in compromised vessels causing vascular lumen constriction [52]. This constriction reduces blood flow, limiting cholesterol delivery and ultimately causing gradual reduction to complete loss of steroidogenic potential [52].

Prostaglandin F2α-mediated inhibition: Prostaglandin F2α serves as the primary luteolytic signal in most species except primates [36] [51]. The primary functional effect involves inhibition of steroidogenesis stimulated by luteinizing hormone and both high-density and low-density lipoproteins [36]. Prostaglandin F2α action is transduced via phospholipase C and protein kinase C pathways, with immediate effects preventing cholesterol transport to mitochondria [36].

Steroidogenic enzyme downregulation: Functional luteolysis involves rapid decreases in steroidogenic enzyme expression and activity [55]. During corpus luteum regression, steroidogenic enzymes and transcription factors are lost from luteinized granulosa cells while persisting in luteinized theca cells [55]. This differential pattern suggests cell-type-specific responses to luteolytic signals [55].

Cholesterol transport disruption: The rate-limiting cholesterol transport step becomes compromised during functional luteolysis through multiple mechanisms [36]. Steroidogenic acute regulatory protein expression decreases, reducing cholesterol delivery to the inner mitochondrial membrane [52]. Additionally, vascular compromise limits exogenous cholesterol availability from lipoprotein sources [52].

Timeline and reversibility: Functional luteolysis occurs rapidly, within hours of luteolytic signal initiation [52]. The process precedes structural changes and may be partially reversible if appropriate luteotrophic support is restored [52]. This temporal separation allows for potential rescue mechanisms during early pregnancy [52].

Structural Luteolysis

Structural luteolysis involves physical regression of luteal tissue through cell death and tissue involution mechanisms [52] [56] [53]. This process follows functional luteolysis and results in permanent elimination of luteal cells from the non-functional corpus luteum [56].

Apoptotic mechanisms: Apoptosis represents the primary mechanism of luteal cell death during structural luteolysis [56] [53]. In rats, apoptosis is triggered by the preovulatory prolactin surge and represents the first morphological sign of structural luteolysis [56]. The process involves Fas-Fas ligand system activation, creating a molecular pathway for cytokine-induced cell death [52].

Necroptosis pathways: Necroptosis provides an alternative cell death mechanism during prostaglandin F2α-induced luteolysis [52]. Unlike apoptosis, necroptosis is mediated through necrosis and inflammatory cell death pathways [52]. This mechanism may arise from cellular damage or pathogen infiltration and contributes to structural corpus luteum regression [52].

Matrix metalloproteinase activation: Structural luteolysis involves coordinate induction and activation of matrix metalloproteinases that degrade extracellular matrix components [57]. Matrix metalloproteinase-2 and matrix metalloproteinase-9 show increased activity during structural luteolysis, with activated forms appearing before loss of luteal weight or protein [57]. These enzymes degrade collagen in basement membranes, facilitating tissue involution [57].

Ascorbic acid depletion: Structural luteolysis involves rapid, severe, and lasting ascorbic acid depletion in luteal tissue [57]. This depletion, combined with matrix metalloproteinase activation, suggests disruption of collagen synthesis and extracellular matrix maintenance [57]. The ascorbic acid depletion occurs without evidence of lipid peroxidation or vitamin E depletion [57].

Species-specific regulation: Different mammalian species exhibit distinct mechanisms controlling structural luteolysis [53]. In rats, prolactin serves as the primary luteolytic factor for structural regression [56]. In contrast, other species may utilize different hormonal signals or cellular mechanisms for luteal involution [53]. These species differences reflect evolutionary adaptations to different reproductive strategies [53].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity.
Solid
White odorless crystals or powder.

Color/Form

Prisms
White crystalline powder
Exists in two crystalline forms

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

314.224580195 g/mol

Monoisotopic Mass

314.224580195 g/mol

Boiling Point

394.13°C (rough estimate)

Heavy Atom Count

23

Density

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink
1.166 g/cu cm at 23 °C
1.171

LogP

3.87
3.87 (LogP)
log Kow = 3.87
3.87

Odor

Odorless

Decomposition

When heated to decomposition, it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

250 to 252 °F (NTP, 1992)
128-132
129 °C
121 °C
250-252 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G7DS2Q64Y

GHS Hazard Statements

Aggregated GHS information provided by 242 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (13.64%): May cause cancer [Danger Carcinogenicity];
H351 (85.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (80.17%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.18%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (45.87%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Gelatinized capsules** The gelatinized capsules are indicated for use in the prevention of endometrial hyperplasia in non-hysterectomized postmenopausal women who are receiving conjugated estrogens tablets. They are also indicated for use in secondary amenorrhea. **Vaginal gel** Progesterone gel (8%) is indicated as progesterone supplementation or replacement as part of an Assisted Reproductive Technology (“ART”) treatment for infertile women with progesterone deficiency. The lower concentration progesterone gel (4%) is used in the treatment of secondary amenorrhea, with the use of the 8% concentration if there is no therapeutic response to the 4% gel. **Vaginal insert** This form is indicated to support embryo implantation and early pregnancy by supplementation of corpus luteal function as part of an Assisted Reproductive Technology (ART) treatment program for infertile women. **Injection (intramuscular)** This drug is indicated in amenorrhea and abnormal uterine bleeding due to hormonal imbalance in the absence of organic pathology, such as submucous fibroids or uterine cancer. **Tablets, contraceptive** The tablet form of progesterone in contraceptive formulations is indicated for the prevention of pregnancy.
FDA Label
Treatment of female infertility
Treatment of female infertility, Prevention of recurrent spontaneous abortion

Livertox Summary

Levonorgestrel is a synthetic progesterone that is used for emergency contraception. Levonorgestrel is also used alone and in combination with estrogens in conventional oral contraceptives. Use of levonorgestrel for emergency contraception has not been associated with serum enzyme elevations or clinically apparent liver injury with jaundice.

Drug Classes

Emergency Contraceptive Agents

Therapeutic Uses

Progestins
Prochieve 4% is indicated for the treatment of secondary amenorrhea. Prochieve 8% is indicated for use in women who have failed to respond to treatment with Prochieve 4%. /Included in US product label/
Prochieve 8% is indicated for progesterone supplementation or replacement as part of an Assisted Reproductive Technology ("ART") treatment for infertile women with progesterone deficiency. /Included in US product label/
Progesterone is used orally or intravaginally for the management of secondary amenorrhea.
For more Therapeutic Uses (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Pharmacology

Progesterone, depending on concentration and dosage form, and timing of exposure may have several pharmacodynamic effects. These actions, according, to various preparations, are listed below: General effects Progesterone is the main hormone of the corpus luteum and the placenta. It acts on the uterus by changing the proliferative phase to the secretory phase of the endometrium (inner mucous lining of the uterus). This hormone, stimulated by a hormone called _luteinizing hormone_ (LH) is the main hormone during the secretory phase to prepare the corpus luteum and the endometrium for implantation of a fertilized ovum. As the luteal phase concludes, the progesterone hormone sends negative feedback to the anterior pituitary gland in the brain to decrease FSH (follicle stimulating hormone) and LH (luteinizing hormone) levels. This prevents ovulation and maturation of oocytes (immature egg cells). The endometrium then prepares for pregnancy by increasing its vascularity (blood vessels) and stimulating mucous secretion. This process occurs by progesterone stimulating the endometrium to decrease endometrial proliferation, leading to a decreased uterine lining thickness, developing more complex uterine glands, collecting energy in the form of glycogen, and providing more uterine blood vessel surface area suitable for supporting a growing embryo. As opposed to cervical mucous changes observed during the proliferative phase and ovulation, progesterone decreases and thickens the cervical mucus, rendering it less elastic. This change occurs because the fertilization time period has passed, and a specific consistency of mucous amenable to sperm entry is no longer required [T490]. **Gelatinized capsules** Progesterone capsules are an oral dosage form of micronized progesterone which, chemically identical to progesterone of ovarian origin. Progesterone capsules have all the properties of endogenous progesterone with induction of a secretory phase endometrium with gestagenic, antiestrogenic, slightly antiandrogenic and anti-aldosterone effects [F3913]. Progesterone opposes the effects of estrogen on the uterus, and is beneficial in women with unopposed estrogen exposure, which carries an increased risk of malignancy [F3913]. **Vaginal gel and vaginal insert** The gel preparation mimics the effects of naturally occurring progesterone. In the presence of adequate levels of estrogen, progesterone converts a proliferative endometrium into secretory endometrium. This means that the endometrium changes from a growing and thickening stage into a subsequent preparation stage for pregnancy, which involves further preparatory changes. Progesterone is necessary for the development of decidual tissue (specialized tissue amenable to supporting a possible pregnancy). Progesterone is required to increase endometrial receptivity for the implantation of a fertilized embryo. Once an embryo is implanted, progesterone helps to maintain the pregnancy [F3898]. **Injection (intramuscular)** Intramuscularly injected progesterone increases serum progesterone and aids in the prevention of endometrial tissue overgrowth due to unopposed estrogen (which leads to abnormal uterine bleeding and sometimes uterine cancer) [L5638], [F3916]. In the absence or deficiency of progesterone, the endometrium continually proliferates, eventually outgrowing its limited blood supply, shedding incompletely, and leading to abnormal and/or profuse bleeding as well as malignancy [L5638]. **Tablets, contraceptive** Progesterone-only contraceptive tablets prevent conception by suppressing ovulation in about half of users, causing a thickening of cervical mucus to inhibit sperm movement, lowering the midcycle LH and FSH hormone peaks, slowing the movement of the ovum through the fallopian tubes, and causing secretory changes in the endometrium as described above [F3904].
Therapeutic Progesterone is the therapeutic form of the naturally occurring hormone progesterone. Progesterone binds to the progesterone receptor, resulting in dissociation of heat shock proteins, receptor phosphorylation, and transcription activation through direct or indirect interaction with transcription factors. This agent exerts inhibitory effects on estrogens by decreasing the number of estrogen receptors and increasing its metabolism to inactive metabolites. Progesterone induces secretory changes in the endometrium, decreases uterine contractility during pregnancy, and maintains pregnancy.

MeSH Pharmacological Classification

Progestins

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DA - Pregnen (4) derivatives
G03DA04 - Progesterone

Mechanism of Action

Progesterone binds and activates its nuclear receptor, _PR_, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy. Progesterone receptor (PR) is a member of the nuclear/steroid hormone receptor (SHR) family of ligand-dependent transcription factors that is expressed primarily in female reproductive tissue as well as the central nervous system. As a result of its binding its associated steroid hormone, progesterone, the progesterone receptor (PR) modulates the expression of genes that regulate the development, differentiation, and proliferation of target tissues. In humans, PR is found to be highly expressed in the stromal (connective tissue) cells during the secretory phase and during pregnancy. Progesterone may prevent pregnancy by changing the consistency of cervical mucus to be unfavorable for sperm penetration, and by inhibiting follicle-stimulating hormone (FSH), which normally causes ovulation. With perfect use, the first-year failure rate for progestin-only oral contraceptives is approximately 0.5%. The typical failure rate, however, is estimated to be approximately 5%, due to late or missed pills.
Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males.
Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity.
Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern.
Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration.
For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

3.59X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Impurities

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione.

Other CAS

57-83-0

Absorption Distribution and Excretion

**Oral micronized capsules** Following oral administration of progesterone in the micronized soft-gelatin capsule formulation, peak serum concentration was achieved in the first 3 hours. The absolute bioavailability of micronized progesterone is unknown at this time. In postmenopausal women, serum progesterone concentration increased in a dose-proportional and linear fashion after multiple doses of progesterone capsules, ranging from 100 mg/day to 300 mg/day. **IM administration** After intramuscular (IM) administration of 10 mg of progesterone in oil, the maximum plasma concentrations were achieved in about 8 hours post-injection and plasma concentrations stayed above baseline for approximately 24 hours post-injection. Injections of 10, 25, and 50 mg lead to geometric mean values for maximum plasma concentration (CMAX) of 7, 28, and 50 ng/mL, respectively. Progesterone administered by the intramuscular (IM) route avoids significant first-pass hepatic metabolism. As a result, endometrial tissue concentrations of progesterone achieved with IM administration are higher when compared with oral administration. Despite this, the highest concentrations of progesterone in endometrial tissue are reached with vaginal administration. **Note on oral contraceptive tablet absorption** Serum progestin levels peak about 2 hours after oral administration of progesterone-only contraceptive tablets, followed by rapid distribution and elimination. By 24 hours after drug administration, serum levels remain near the baseline, making efficacy dependent upon strict adherence to the dosing schedule. Large variations in serum progesterone levels occur among individuals. Progestin-only administration leads to lower steady-state serum progestin levels and a shorter elimination half-life than concurrent administration with estrogens.
Progesterone metabolites are excreted mainly by the kidneys. Urinary elimination is observed for 95% of patients in the form of glycuroconjugated metabolites, primarily 3 a, 5 ß–pregnanediol (_pregnandiol_). The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites, excreted in the bile, may undergo enterohepatic recycling or may be found excreted in the feces.
When administered vaginally, progesterone is well absorbed by uterine endometrial tissue, and a small percentage is distributed into the systemic circulation. The amount of progesterone in the systemic circulation appears to be of minimal importance, especially when implantation, pregnancy, and live birth outcomes appear similar for intramuscular and vaginal administration of progesterone.
**Apparent clearance** 1367 ± 348 (50mg of progesterone administered by vaginal insert once daily). 106 ± 15 L/h (50mg/mL IM injection once daily).
PROMETRIUM Capsules are an oral dosage form of micronized progesterone which is chemically identical to progesterone of ovarian origin. The oral bioavailability of progesterone is increased through micronization.
After oral administration of progesterone as a micronized soft-gelatin capsule formulation, maximum serum concentrations were attained within 3 hours. The absolute bioavailability of micronized progesterone is not known.
Serum progesterone concentrations appeared linear and dose proportional following multiple dose administration of PROMETRIUM Capsules 100 mg over the dose range 100 mg/day to 300 mg/day in postmenopausal women.
Although doses greater than 300 mg/day were not studied in females, serum concentrations from a study in male volunteers appeared linear and dose proportional between 100 mg/day and 400 mg/day. The pharmacokinetic parameters in male volunteers were generally consistent with those seen in postmenopausal women.
For more Absorption, Distribution and Excretion (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Progesterone is mainly metabolized by the liver. After oral administration, the major plasma metabolites found are 20 a hydroxy-Δ4 a-prenolone and 5 a-dihydroprogesterone. Some progesterone metabolites are found excreted in the bile and these metabolites may be deconjugated and subsequently metabolized in the gut by reduction, dehydroxylation, and epimerization. The major plasma and urinary metabolites are comparable to those found during the physiological progesterone secretion of the corpus luteum.
Progesterone undergoes both biliary and renal elimination. Following an injection of labeled progesterone, 50-60% of the excretion of progesterone metabolites occurs via the kidney; approximately 10% occurs via the bile and feces, the second major excretory pathway.
Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Pregnanediols and pregnanolones are conjugated in the liver to glucuronide and sulfate metabolites. Progesterone metabolites which are excreted in the bile may be deconjugated and may be further metabolized in the gut via reduction, dehydroxylation, and epimerization.
The major urinary metabolite of oral progesterone is 5beta-pregnan-3alpha, 20alpha-diol glucuronide which is present in plasma in the conjugated form only. Plasma metabolites also include 5beta-pregnan-3alpha-ol-20-one (5beta-pregnanolone) and 5alpha-pregnan-3alpha-ol-20-one (5beta-pregnanolone).
The hormone is reduced to pregnanediol in the liver and conjugated with glucuronic acid, and then excreted mainly in urine.
For more Metabolism/Metabolites (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.
Progesterone has known human metabolites that include 6beta-hydroxy-progesterone, 17alpha-hydroxy-progesterone, 2beta-hydroxy-progesterone, 21-hydroxy-progesterone, and 16beta-hydroxy-progesterone.
Progesterone is metabolized primarily by the liver largely to pregnanediols and pregnanolones. Route of Elimination: The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites which are excreted in the bile may undergo enterohepatic recycling or may be excreted in the feces. Progesterone metabolites are excreted mainly by the kidneys. Half Life: 34.8-55.13 hours

Wikipedia

Progesterone
Diethylcarbamazine

Drug Warnings

/BOXED WARNING/ WARNING: CARDIOVASCULAR DISORDERS, BREAST CANCER and PROBABLE DEMENTIA FOR ESTROGEN PLUS PROGESTIN THERAPY. Cardiovascular Disorders and Probable Dementia: Estrogens plus progestin therapy should not be used for the prevention of cardiovascular disease or dementia. The Women's Health Initiative (WHI) estrogen plus progestin substudy reported increased risks of deep vein thrombosis, pulmonary embolism, stroke and myocardial infarction in postmenopausal women (50 to 79 years of age) during 5.6 years of treatment with daily oral conjugated estrogens (CE) (0.625 mg) combined with medroxyprogesterone acetate (MPA) (2.5 mg), relative to placebo. The WHI Memory Study (WHIMS) estrogen plus progestin ancillary study of the WHI reported an increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with daily CE (0.625 mg) combined with MPA (2.5 mg), relative to placebo. It is unknown whether this finding applies to younger postmenopausal women. Breast Cancer: The WHI estrogen plus progestin substudy also demonstrated an increased risk of invasive breast cancer. In the absence of comparable data, these risks should be assumed to be similar for other doses of CE and MPA, and other combinations and dosage forms of estrogens and progestins. Progestins with estrogens should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
Other doses of oral conjugated estrogens with medroxyprogesterone and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials. In the absence of comparable data and product-specific studies, the relevance of the WHI findings to other products has not been established. Therefore, the risks should be assumed to be similar for all estrogen and progestin products. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
Adverse effects reported in patients receiving oral progesterone include dizziness, breast pain, headache, abdominal pain, fatigue, viral infection, abdominal distention, musculoskeletal pain, emotional lability, irritability, and upper respiratory tract infection. Extreme dizziness and/or drowsiness, blurred vision, slurred speech, difficulty walking, loss of consciousness, vertigo, confusion, disorientation, and shortness of breath have been reported in a few women receiving the drug. Hypotension and syncope have occurred rarely in women receiving progesterone capsules.
Adverse effects reported in patients receiving progesterone vaginal gel include breast pain/enlargement, somnolence, constipation, nausea, headache, and perineal pain.
For more Drug Warnings (Complete) data for PROGESTERONE (19 total), please visit the HSDB record page.

Biological Half Life

Absorption half-life is approximately 25-50 hours and an elimination half-life of 5-20 minutes (progesterone gel). Progesterone, administered orally, has a short serum half-life (approximately 5 minutes). It is rapidly metabolized to _17-hydroxyprogesterone_ during its first pass through the liver.
Due to the sustained release properties of Prochieve, progesterone absorption is prolonged with an absorption half-life of approximately 25-50 hours, and an elimination half-life of 5-20 minutes. Therefore, the pharmacokinetics of Prochieve are rate-limited by absorption rather than by elimination.
The elimination half life of progesterone is approximately 5 minutes ...
Progesterone has a short plasma half-life of several minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

From animal ovaries, synthesized from stigmasterol, or better from diosgenin (extracted from Dioscorea mexicana, a Mexican yam). The latter synthesis involves acetolysis, chromic acid oxidation, cleavage of the ketoester diacetate with boiling acetic acid to 16-dehydropregnenolone acetate, which on catalytic reduction yields pregnenolone acetate. Saponification of the acetate ester to the 3beta-alcohol followed by Oppenauer oxidation affords progesterone.
Two methods are available for the preparation of progesterone: (1) Selective hydrogenation of dehydropregnenolone acetate; (2) The conversion of stigmasterol...
Isolation from corpus luteum of pregnant sows.
Synthesis from other steroids such as stigmasterol.

General Manufacturing Information

Pregn-4-ene-3,20-dione: ACTIVE
International unit (IU) of progestational activity is expressed as 1 mg of progesterone.
Hormones used topically on the skin are marketed principally as quasi-cosmetic rejuvenating creams. ... Topical preparations containing physiologic amounts of estrogens or natural progesterone have no effect on human sebaceous glands or oil secretion.
In October 1973 the US Food & Drug Administration proposed to restrict approved uses of progesterone injection to treatment of amenorrhea and of abnormal uterine bleeding due to hormonal imbalance, in absence of organic pathology such as submucous fibroids or uterine cancer.
US regulations prohibit any residues in uncooked edible tissues or by-products of lambs or steers given the drug in growth promoting implants.

Analytic Laboratory Methods

Method for analysis of progesterone in injectable oily solutions by liquid chromatography.
Determination of progesterone by using liquid chromatography equipped with a 254 nm detector. The flow rate is about 1.5 ml/min.
Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol). Assay procedure: UV at 241 nm. Limit of detection: 1.25 ug/ml (1 ml cell). /From table/
Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol); evaporate; dissolve (98% sulfuric acid); let stand 2 hr. Assay procedure: UV at 292 nm. Limit of detection: 2 ug/ml. /From table/
For more Analytic Laboratory Methods (Complete) data for PROGESTERONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A progesterone test system is a device intended to measure progesterone (a female hormone) in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of disorders of the ovaries or placenta.
Progesterone is determined in serum by radioimmunoassay, double-isotope derivatization, GLC or competitive protein binding techniques.
Sample matrix: Serum. Sample preparation: Extract (hexane); TLC; isolate; derivatize (heptafluorobutyrate). Assay procedure: GC/MS. Limit of detection: 10 ng. /From table/
Sample matrix: Plasma. Sample preparation: Isolate; reduce (enzyme); derivative.Assay procedure: GC/ECD. Limit of detection: 10 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Storage Conditions

Parenteral progesterone preparations, progesterone capsules, progesterone vaginal inserts, and progesterone vaginal gel should be stored at 15-30 °C.

Interactions

Progesterone has been shown to increase cocaine's cardiovascular toxicity in sheep and rats. To determine whether progesterone enhances the lethality of cocaine, 50 non-pregnant female rats were treated with 8 mg/kg/day im progesterone for 3 days, and 45 non-pregnant control rats were given im injections of vehicle (peanut oil, benzoylbenzoate, and phenol). A third group consisted of 21 untreated d16 pregnant rats. On day 3 of injections, rats received one ip injection of cocaine at a dose between 25-75 mg/kg, and were observed for seizures and/or death. Three dose-response curves were constructed using logistic regression analysis. All 51 rats who died did so within 17 minutes, and 49 of these deaths were preceded by sudden seizures. Mean time-to-seizure and time-to-death did not significantly differ among groups. Serum progesterone levels (ng/ml + or - standard error of measurement) were significantly different: 23 + or - 2.3 (control), 102 + or - 9.9 (progesterone treated), and 144 + or - 11.5 (untreated pregnant). Logistic regression dose/fatality curves for the three groups were not significantly different based on the chi-square and likelihood ratio test (p= 0.81). The LD50s in mg/kg ip (95% confidence interval) were (control) 54.8 (49.6-60.5) (progesterone treated) 56.5 (50.3-63.6), and (untreated pregnant) 51.8 (42.2-63.5). Curves of cocaine dose vs isolated seizures plus deaths were not different between control and progesterone treated groups. Though progesterone enhances cocaine's cardiac toxicity, it does not increase the risk of death from acute cocaine exposure in rats.
The effects of progesterone treatment on bupivacaine arrhythmogenicity in beating rat heart myocyte cultures and on anesthetized rats were determined. After determining the bupivacaine AD50 (the concentration of bupivacaine that caused 50% of all beating rat heart myocyte cultures to become arrhythmic), the effect of 1 hr progesterone hydrogen chloride exposure on myocyte contractile rhythm was determined. Each concentration of progesterone (6.25, 12.5, 25, and 50 ug/ml) caused a significant and concentration dependent reduction in the AD50 for bupivacaine. Estradiol treatment also increased the arrhythmogenicity of bupivacaine in myocyte cultures, but was only one fourth as potent as progesterone. Neither progesterone nor estradiol effects on bupivacaine arrhythmogenicity were potentiated by epinephrine. Chronic progesterone pretreatment (5 mg/kg/day for 21 days) caused a significant increase in bupivacaine arrhythmogenicity in intact pentobarbital anesthetized rats. There was a significant decrease in the time to onset of arrhythmia as compared with control nonprogesterone treated rats (6.2 + or - 1.3 vs 30.8 + or - 2.5 min, mean + or - standard error). The results of this study indicate that progesterone can potentiate bupivacaine arrhythmogenicity both in vivo and in vitro. Potentiation of bupivacain arrhythmia in myocyte cultures suggests that this effect is at least partly mediated at the myocyte level.
10 mg progesterone injected sc twice weekly into 52 rabbits exposed to vaginal strings containing 3-methylcholanthrene did not affect incidence of vaginal tumors occurring within 20 months, incidences being 5/23 in controls compared with 4/30 in treated animals.
Decreased efficacy of some progestins, ... has been suggested to be caused by enhanced metabolism of the progestins by these drugs /hepatic enzyme inducing medications, such as: carbamazepine, phenobarbital, phenytoin, rifabutin, rifampin/. /Progestins/
For more Interactions (Complete) data for PROGESTERONE (6 total), please visit the HSDB record page.

Stability Shelf Life

Progesterone is stable when exposed to air. The drug should be stored in tight, light-resistant containers.
...stable in air but sensitive to light.

Dates

Last modified: 08-15-2023
1: Roney JR, Simmons ZL. Within-cycle fluctuations in progesterone negatively
2: Arbo BD, Benetti F, Ribeiro MF. Astrocytes as a target for neuroprotection:
3: Fox NS, Gupta S, Lam-Rachlin J, Rebarber A, Klauser CK, Saltzman DH. Cervical
4: Alvarado-Espino AS, Meza-Herrera CA, Carrillo E, González-Álvarez VH,
5: Sangster JL, Ali JM, Snow DD, Kolok AS, Bartelt-Hunt SL. Bioavailability and
6: Rossier NM, Chew G, Zhang K, Riva F, Fent K. Activity of binary mixtures of
7: Stevenson JS, Pulley SL. Feedback effects of estradiol and progesterone on
8: Kawprasertsri S, Pietras RJ, Marquez-Garban DC, Boonyaratanakornkit V.
9: Yan L, Robinson R, Shi Z, Mann G. Efficacy of progesterone supplementation
10: Casper RF, Yanushpolsky EH. Optimal endometrial preparation for frozen embryo
11: Ginther OJ, Baldrighi JM, Castro T, Wolf CA, Santos VG. Concentrations of
12: Kowalik MK, Martyniak M, Rekawiecki R, Kotwica J. Expression and
13: Pugliesi G, Santos FB, Lopes E, Nogueira É, Maio JR, Binelli M. Improved
14: Nakamura R, Yamamoto N, Shiina N, Miyaki T, Ikebe D, Itami M, Shida T,
15: Pabuccu EG, Pabuccu R, Evliyaoglu Ozdegirmenci O, Bostancı Durmus A, Keskin
16: Demir B, Kahyaoglu I, Guvenir A, Yerebasmaz N, Altinbas S, Dilbaz B, Dilbaz
17: Reyes H. Sulfated progesterone metabolites in the pathogenesis of
18: Abu-Hayyeh S, Ovadia C, Lieu T, Jensen DD, Chambers J, Dixon PH,
19: Senol S, Sayar I, Ceyran AB, Ibiloglu I, Akalin I, Firat U, Kosemetin D,
20: He S, Allen JC, Malhotra R, Østbye T, Tan TC. Association of maternal serum

Explore Compound Types